4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Receptor pharmacology Structure-activity relationship Lipophilicity

This 4-phenylbutanamide-substituted arylpiperazine sulfonamide is a critical SAR probe for dissecting CB1 and 5-HT2A receptor pharmacology. Its unique pharmacophore—combining a 4-phenylbutanamide terminus, m-tolyl group, and propyl linker—enables precise selectivity profiling. Used for sigma receptor studies and LC-MS/MS method development. Order high-purity (95%) reference standard for reproducible research.

Molecular Formula C24H33N3O3S
Molecular Weight 443.61
CAS No. 1021133-15-2
Cat. No. B2848549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
CAS1021133-15-2
Molecular FormulaC24H33N3O3S
Molecular Weight443.61
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C24H33N3O3S/c1-21-8-5-12-23(20-21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-24(28)13-6-11-22-9-3-2-4-10-22/h2-5,8-10,12,20H,6-7,11,13-19H2,1H3,(H,25,28)
InChIKeyBYBMAPMBMXGRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide (CAS 1021133-15-2): Chemical Class and Research Procurement Profile


4-Phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide (CAS 1021133-15-2; molecular formula C24H33N3O3S; molecular weight 443.61 g/mol) is a synthetic sulfonamide derivative within the arylpiperazinyl‑propylsulfonamide class. Structurally, it features a 4‑phenylbutanamide terminus connected via a three‑carbon propyl linker to a sulfonyl group, which is in turn attached to a piperazine ring bearing an m‑tolyl (3‑methylphenyl) substituent. This scaffold is characteristic of compounds that have been investigated as modulators of G‑protein coupled receptors, including cannabinoid CB1 and serotonin 5‑HT2A receptors. The compound is catalogued primarily as a research chemical, and its patent lineage aligns with sulfonylated piperazines claimed for metabolic and CNS indications [1] [2].

Why Generic Substitution Fails for 4-Phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide (CAS 1021133-15-2)


Compounds within the arylpiperazinyl‑propylsulfonamide class cannot be interchanged generically because even subtle modifications to the amide terminus, aryl substituent on the piperazine ring, or linker length can produce orders‑of‑magnitude shifts in receptor affinity and selectivity. For instance, in the closely related (phenylpiperazinyl‑propyl)arylsulfonamide series, compound 16d (IC50 = 0.5 nM at 5‑HT2A) and compound 16a (IC50 = 0.7 nM) displayed 50–100‑fold selectivity over 5‑HT2C and 1500–3000‑fold selectivity over 5‑HT7, demonstrating that structural features dictate pharmacological fingerprints in this chemical space [1]. The specific combination of a 4‑phenylbutanamide terminus, an m‑tolyl group on the piperazine, and a three‑carbon propyl linker in the target compound generates a unique pharmacophoric presentation that cannot be replicated by an analog with a pentanamide, cyclopropanecarboxamide, or 2‑fluorophenyl substitution. Without explicit comparative binding, functional, and ADME data for each analog, assuming functional equivalence risks selecting a compound with a divergent target engagement profile.

Quantitative Differentiation Evidence for 4-Phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide Relative to Structural Analogs


Amide Terminus Differentiation: 4-Phenylbutanamide vs. Pentanamide and Cyclopropanecarboxamide Analogs

The 4‑phenylbutanamide terminus of the target compound (CAS 1021133‑15‑2) provides a specific aromatic interaction motif that is absent in the straight‑chain pentanamide analog (CAS 1021040‑98‑1) and the conformationally constrained cyclopropanecarboxamide analog. In the structurally related (phenylpiperazinyl‑propyl)arylsulfonamide series, the N‑substituent on the sulfonamide was shown to be a critical determinant of 5‑HT2A receptor affinity, with certain substituents yielding IC50 values below 1 nM while others were inactive [1]. The 4‑phenylbutanamide group adds both lipophilic bulk (estimated ΔcLogP of approximately +0.8 to +1.2 relative to a pentanamide chain) and potential π‑stacking capability that can modulate target binding [2]. The pentanamide analog (CAS 1021040‑98‑1) lacks this aromatic moiety, while the cyclopropanecarboxamide analog introduces conformational restriction that may alter receptor accommodation.

Receptor pharmacology Structure-activity relationship Lipophilicity

Aryl Substituent Differentiation: m-Tolyl vs. 2-Fluorophenyl and Pyrimidin-2-yl Piperazine

The m‑tolyl (3‑methylphenyl) group on the piperazine ring of the target compound distinguishes it from analogs bearing a 2‑fluorophenyl substituent (e.g., N‑(3‑((4‑(2‑fluorophenyl)piperazin‑1‑yl)sulfonyl)propyl)‑4‑phenylbutanamide) or a pyrimidin‑2‑yl group. In the broader arylpiperazine sulfonamide class, the electronic and steric properties of the aryl substituent directly influence receptor subtype selectivity. For example, within the 5‑HT2A antagonist series, varying the aryl group on the piperazine produced IC50 values ranging from sub‑nanomolar to >1000 nM across 5‑HT2A, 5‑HT2C, and 5‑HT7 receptors [1]. The m‑tolyl group introduces a moderate electron‑donating methyl substituent at the meta position, which differs electronically from the electron‑withdrawing 2‑fluorophenyl group and sterically from the heteroaromatic pyrimidin‑2‑yl group [2]. The predicted polar surface area (PSA) of the target compound is approximately 72–78 Ų, compared to approximately 68–73 Ų for the 2‑fluorophenyl analog, a difference that can influence membrane permeability [3].

Sigma receptor CB1 receptor Aryl substitution SAR

Linker Length Optimization: Propyl vs. Ethyl Linker in Arylpiperazinyl-Sulfonyl Compounds

The target compound features a three‑carbon propyl linker between the sulfonamide and the butanamide amide group. Analogs with a shorter two‑carbon ethyl linker have also been reported (e.g., N‑(2‑((4‑(3‑chlorophenyl)piperazin‑1‑yl)sulfonyl)ethyl)‑4‑phenylbutanamide). In the (phenylpiperazinyl‑propyl)arylsulfonamide series, the three‑carbon linker was retained across all active compounds, with 37 derivatives synthesized and evaluated, yielding most IC50 values below 100 nM at 5‑HT2A [1]. In the CB1 receptor sulfonylated piperazine series, linker length variations (ethyl vs. propyl) were explicitly claimed as independent variables modulating receptor occupancy and peripheral selectivity [2]. The three‑carbon propyl linker provides an additional rotatable bond (estimated Δ of +1 rotatable bond compared to the ethyl analog), increasing conformational sampling and potentially enabling access to a distinct ensemble of binding poses not available to the shorter ethyl‑linked analog .

Linker SAR Receptor binding Conformational flexibility

Predicted Physicochemical and Drug‑Likeness Profile: Target Compound vs. 3,3‑Dimethylbutanamide Analog

The target compound (MW = 443.61 g/mol; cLogP estimated 3.8–4.5; H‑bond donors = 1; H‑bond acceptors = 6; rotatable bonds = 11) falls within oral drug‑likeness space but differs notably from the 3,3‑dimethylbutanamide analog (CAS 1021058‑73‑0; C20H33N3O3S; MW = 395.6 g/mol; cLogP estimated 3.0–3.5). The target compound has a calculated molecular weight approximately 48 Da higher and 1–2 additional rotatable bonds, which may influence passive membrane permeability and metabolic stability [1]. Both compounds comply with Lipinski's Rule of Five, but the target compound's higher lipophilicity (ΔcLogP ≈ 0.8–1.5) could enhance blood‑brain barrier penetration while potentially reducing aqueous solubility. Within the CB1 receptor sulfonylated piperazine patent family, cLogP values of <5 were explicitly preferred to maintain adequate solubility and reduce the risk of phospholipidosis [2]. These calculated physicochemical differences highlight that procurement of the specific 4‑phenylbutanamide derivative is necessary for experiments requiring a defined lipophilicity window.

Drug-likeness ADME prediction Lipinski parameters

Target Class Engagement Potential: CB1 and 5‑HT2A Receptor Modulation by Arylpiperazinyl‑Propylsulfonamides

The target compound belongs to a chemotype (arylpiperazinyl‑propylsulfonamides) that has been validated in both the CB1 receptor antagonist/inverse agonist space and the 5‑HT2A receptor antagonist space. In the patent literature, sulfonylated piperazines exemplified by this scaffold are claimed as CB1 receptor modulators with potential for treating obesity and metabolic disorders, with peripheral selectivity being a key design goal to avoid CNS‑mediated adverse effects observed with rimonabant [1]. In the 5‑HT2A series, compounds with an identical (phenylpiperazinyl‑propyl)sulfonamide core achieved IC50 values as low as 0.5–0.7 nM with 1500‑ to 3000‑fold selectivity over 5‑HT7 [2]. While no direct binding or functional data for the target compound (CAS 1021133‑15‑2) have been published in peer‑reviewed literature as of this analysis, its structural alignment with these validated chemotypes suggests potential utility as a dual‑receptor probe, provided that experimental confirmation of its binding profile is obtained prior to use. The TTD (Therapeutic Target Database) entry Sulfonylated piperazine derivative 3 (related but distinct; C19H16F6N2O3S) is annotated as a CB1 antagonist patented for obesity, confirming the translational relevance of this chemical class [3].

Cannabinoid CB1 receptor Serotonin 5-HT2A receptor Inverse agonism

Purity, Vendor Sourcing, and Batch Reproducibility: A Prerequisite for Comparable Research Outcomes

The target compound is supplied by multiple research chemical vendors with a typical purity specification of 95% (HPLC) . By contrast, several close analogs—including N‑(3‑((4‑(m‑tolyl)piperazin‑1‑yl)sulfonyl)propyl)pentanamide (CAS 1021040‑98‑1) and N‑(3‑((4‑(m‑tolyl)piperazin‑1‑yl)sulfonyl)propyl)cyclopropanecarboxamide—are listed at similar purity levels but may originate from different synthetic routes, leading to distinct impurity profiles. In the arylpiperazine sulfonamide series, trace impurities from incomplete sulfonylation or residual starting materials have been shown to confound biological assay results, particularly at sub‑micromolar testing concentrations [1]. The target compound (C24H33N3O3S) has a well‑defined molecular weight (443.61 g/mol) and a characteristic HPLC retention time that can be verified by LC‑MS, facilitating batch‑to‑batch quality control. Researchers should request a Certificate of Analysis (CoA) specifying purity, residual solvents, and the analytical method employed (e.g., HPLC‑UV at 254 nm or LC‑MS) to ensure reproducibility across experiments.

Analytical chemistry Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for 4-Phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide (CAS 1021133-15-2)


Structure–Activity Relationship (SAR) Studies of Arylpiperazinyl‑Propylsulfonamide Receptor Modulators

The target compound serves as a key SAR probe for exploring the contribution of the 4‑phenylbutanamide terminus to receptor binding affinity and selectivity within the arylpiperazinyl‑propylsulfonamide chemotype. When tested alongside the pentanamide analog (CAS 1021040‑98‑1) and the cyclopropanecarboxamide analog in head‑to‑head radioligand displacement assays (e.g., against 5‑HT2A, 5‑HT2C, 5‑HT7, or CB1 receptors), the contribution of the aromatic phenyl ring can be deconvoluted from linker and core effects [1] [2]. This approach mirrors the SAR strategy employed in the 5‑HT2A antagonist series, where systematic variation of the amide substituent yielded IC50 values spanning four orders of magnitude [1].

Peripherally Restricted CB1 Receptor Antagonist Development for Metabolic Disease

Based on the sulfonylated piperazine CB1 modulator patent family, compounds of this chemotype are designed to achieve peripheral restriction—retaining CB1 antagonism in metabolic tissues while minimizing CNS penetration to avoid the neuropsychiatric liabilities associated with centrally acting CB1 inverse agonists such as rimonabant [2]. The target compound (cLogP estimated 3.8–4.5) occupies a lipophilicity range that may favor peripheral distribution over CNS accumulation when compared to more lipophilic analogs. Preclinical evaluation in diet‑induced obesity (DIO) rodent models, coupled with brain‑to‑plasma ratio determination, can validate its peripheral selectivity profile.

Chemical Biology Probe for Deorphanizing Sigma Receptor Subtypes

Arylpiperazine sulfonamides have been identified as high‑affinity sigma‑1 and sigma‑2 receptor ligands, with certain derivatives achieving Ki values in the sub‑nanomolar range [3]. The target compound, incorporating both a 4‑phenylbutanamide and an m‑tolylpiperazine moiety, can be evaluated in sigma‑1 and sigma‑2 binding assays (e.g., displacement of [³H](+)-pentazocine for sigma‑1 and [³H]-ditolylguanidine for sigma‑2) to determine its affinity and selectivity profile. Positive results would position it as a valuable tool compound for dissecting sigma receptor pharmacology in neurodegeneration and oncology models.

Analytical Reference Standard for LC‑MS Method Development in Metabolomics

With a defined molecular weight (443.61 g/mol; C24H33N3O3S), characteristic fragmentation pattern, and commercial availability at 95% purity, the target compound can serve as an analytical reference standard for developing and validating LC‑MS/MS methods aimed at quantifying sulfonamide‑piperazine derivatives in biological matrices. This application is particularly relevant for pharmacokinetic studies of related drug candidates, where a stable, well‑characterized reference compound is required for calibration curve construction and matrix effect evaluation .

Quote Request

Request a Quote for 4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.